REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=2)[CH2:3][CH2:2]1.[OH:10]O>C(O)(=O)C>[CH:1]1([C:4]2[CH:5]=[N+:6]([O-:10])[CH:7]=[CH:8][CH:9]=2)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=1C=NC=CC1
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the obtained residue was dissolved in chloroform
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of sodium hydrogen carbonate and water in the subsequent order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The insolubles were filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C=[N+](C=CC1)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.47 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |